pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate

Description

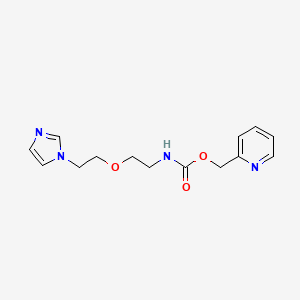

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate is a nitrogen-containing heterocyclic compound featuring a pyridine ring, an imidazole moiety, and a carbamate functional group linked via an ethoxyethyl chain. The pyridine and imidazole rings are aromatic heterocycles known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for biological target binding . The ethoxyethyl spacer may improve solubility and flexibility, influencing pharmacokinetic properties.

Properties

IUPAC Name |

pyridin-2-ylmethyl N-[2-(2-imidazol-1-ylethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c19-14(21-11-13-3-1-2-4-16-13)17-6-9-20-10-8-18-7-5-15-12-18/h1-5,7,12H,6,8-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHYKCVKWJRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC(=O)NCCOCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with 2-(2-(1H-imidazol-1-yl)ethoxy)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines, including compounds similar to pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate, exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives possess potent activity against mycobacterial infections, including tuberculosis. These compounds have been identified as promising candidates for novel antimycobacterial therapies due to their efficacy against resistant strains .

Cancer Therapeutics

The compound's structural elements suggest potential applications in oncology. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors. These inhibitors target specific mutations associated with cancer progression, offering a tailored approach to treatment . Additionally, research has highlighted the anti-tumoral effects of related compounds that induce apoptosis and inhibit cell proliferation in cancer cell lines .

SARS-CoV-2 Inhibition

Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the SARS-CoV-2 virus. Molecular docking studies suggest that these compounds can effectively bind to viral proteins involved in cell entry, indicating their potential as antiviral agents . This application underscores the versatility of this compound in addressing contemporary health challenges.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity:

Synthetic Techniques

- Condensation Reactions : This method involves the reaction between pyridine derivatives and imidazole-containing compounds under acidic conditions to form carbamate linkages.

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, facilitating the synthesis of complex structures like this compound from simpler precursors .

- Oxidative Coupling : This technique is useful for forming carbon-nitrogen bonds critical for constructing heterocyclic frameworks.

Case Study: Synthesis and Evaluation

A recent study successfully synthesized a series of imidazo[1,2-a]pyridine derivatives using metal-free conditions which demonstrated promising antibacterial properties . The methodology involved a streamlined approach that minimized environmental impact while maximizing yields.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their distinguishing features:

*Calculated based on structural analysis.

Structural Differences and Implications

Linker and Substituent Variations :

- The target compound’s ethoxyethyl chain contrasts with the diazenyl bridge in L2 and the tert-butyl group in the imidazopyridine analog . The ethoxyethyl chain likely enhances aqueous solubility compared to the lipophilic tert-butyl group, which may improve bioavailability.

- The pyridin-2-ylmethyl group in the target compound differs from the benzimidazole in L2 and the imidazopyridine in the bromo-substituted analog. These variations influence electronic properties and steric bulk, affecting binding affinity to biological targets.

Functional Group Impact: Carbamate vs. Diazene: The carbamate in the target compound offers hydrolytic stability, whereas the diazenyl group in L2 may confer redox activity or serve as a hydrogen-bond acceptor .

Biological Activity

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate is a compound of interest due to its potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyridine ring, an imidazole moiety, and an ethoxy group, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential activity against targets like nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases.

1. Inhibition of Nitric Oxide Synthase

Studies have shown that imidazole-containing compounds can selectively inhibit nNOS. For instance, a related compound demonstrated an IC50 value of 200 μM against nNOS, indicating moderate potency . The structural modifications in pyridin-2-ylmethyl carbamate may enhance its selectivity and potency.

2. Antitumor Activity

Compounds with similar scaffolds have exhibited significant anti-tumoral effects. For example, a study on a related imidazole derivative showed that it blocked cell cycle progression and induced apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines . The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

3. Anti-inflammatory Properties

Imidazole-containing compounds are known for their anti-inflammatory activities. A related study reported that pyrazole derivatives inhibited pro-inflammatory cytokines with IC50 values ranging from 0.013 to 0.067 μM against human IKK-2 . This suggests that pyridin-2-ylmethyl carbamate may also exhibit similar anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | nNOS | IC50 = 200 μM | |

| Compound B | IKK-2 | IC50 = 0.013 μM | |

| Compound C | HNSCC | Induces apoptosis |

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability due to favorable permeability characteristics observed in Caco-2 assays . However, further studies are needed to confirm the pharmacokinetics of pyridin-2-ylmethyl carbamate specifically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.